molecular formula C11H14N2O4S B13519312 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide

Cat. No.: B13519312
M. Wt: 270.31 g/mol
InChI Key: DPKGMSYVZIXXBO-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide is a chemical compound offered for research and development purposes. This compound features a benzosulfonamide core functionalized with a morpholine-carbonyl group, a structure often utilized in medicinal chemistry and drug discovery. Similar compounds, such as 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride, are recognized as valuable building blocks in organic synthesis . The presence of the sulfonamide group makes this class of compounds of significant interest for the development of enzyme inhibitors, particularly against carbonic anhydrases, which are important therapeutic targets. The morpholine ring contributes favorable physicochemical properties, potentially enhancing solubility and metabolic stability. Researchers can employ this reagent as a key intermediate in the synthesis of more complex molecules for screening against biological targets, or as a core scaffold in the design of potential pharmacologically active agents. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

4-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O4S/c12-18(15,16)10-3-1-9(2-4-10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,15,16)

InChI Key

DPKGMSYVZIXXBO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Reaction Overview

The foundational approach involves reacting a sulfonyl chloride with morpholine derivatives to form the sulfonamide linkage. The key intermediate, 3-(Morpholine-4-carbonyl)benzenesulfonyl chloride , serves as the precursor for the target compound.

Preparation of the Sulfonyl Chloride Intermediate

  • Starting Material: 3-(Morpholine-4-carbonyl)benzenesulfonic acid or its salt.
  • Chlorination Reaction: The sulfonic acid or its salt reacts with chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions to produce the corresponding sulfonyl chloride.
  • Reaction Conditions: Typically, the reaction is performed in inert solvents like toluene or dichloromethane at temperatures around 60–80°C for 2–4 hours, ensuring complete conversion with minimal side reactions.

Reaction Scheme

3-(Morpholine-4-carbonyl)benzenesulfonic acid + SOCl₂ → 3-(Morpholine-4-carbonyl)benzenesulfonyl chloride + SO₂ + HCl

Research Evidence

  • Literature indicates that sulfonyl chlorides are efficiently prepared via chlorination of sulfonic acids or salts, with process parameters optimized to prevent over-chlorination or decomposition.

Direct Amidation with Morpholine

Methodology

The sulfonyl chloride reacts with morpholine in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl, facilitating the formation of the sulfonamide bond.

Reaction Conditions

  • Solvent: Dichloromethane or chloroform.
  • Temperature: Ambient or slightly elevated (0–25°C).
  • Reaction Time: Typically 1–4 hours, depending on reagent molar ratios and temperature.

Reaction Scheme

3-(Morpholine-4-carbonyl)benzenesulfonyl chloride + Morpholine → 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide + HCl

Notes

  • The process is highly efficient, yielding high purity products.
  • The use of dry solvents and inert atmospheres minimizes side reactions.

Microwave-Assisted Synthesis Techniques

Advancements

Recent studies have demonstrated the advantages of microwave irradiation in accelerating sulfonamide synthesis, reducing reaction times from hours to minutes, and improving yields and product purity.

Example Procedure

  • Equimolar amounts of 2-amino-N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide and aldehydes are mixed and irradiated under microwave conditions for 4–6 minutes, significantly faster than conventional heating (12–18 hours).

Application to the Target Compound

  • Microwave-assisted chlorination of the sulfonic acid or salt, followed by rapid amidation with morpholine, can streamline the synthesis process, enhancing efficiency and scalability.

Alternative Synthetic Routes

In-Situ Chlorination and Amidation

  • Sulfonic acids or salts are chlorinated in situ with chlorinating agents like oxalyl chloride, followed immediately by reaction with morpholine to form the sulfonamide, avoiding isolation of intermediates.

Use of Amine Derivatives

  • Primary or secondary amines, such as morpholine, react with sulfonyl chlorides directly in suitable solvents, often with catalytic bases, to produce the target sulfonamide.

Process Optimization and Notes

Aspect Details
Reaction Solvent Dichloromethane, chloroform, or toluene are preferred for their inertness and solubility profiles.
Base Triethylamine or pyridine are commonly used to neutralize HCl and drive the reaction to completion.
Temperature Typically ambient to slightly elevated (0–25°C); microwave techniques allow for rapid heating.
Reaction Time Conventional methods: 12–18 hours; microwave-assisted: 4–6 minutes.
Yield High yields (>80%) are achievable with optimized conditions.
Purification Standard extraction, washing, and recrystallization methods are employed; chromatography may be used for purity enhancement.

Research Findings and Data Tables

Summary of Synthesis Parameters

Method Reagents Solvent Temperature Time Yield Notes
Conventional chlorination + amidation Sulfonic acid + SOCl₂ + Morpholine Toluene/dichloromethane 60–80°C 12–18 hours >80% Well-established, scalable
Microwave-assisted Sulfonyl chloride + Morpholine Dichloromethane 0–25°C 4–6 minutes High Rapid, high-yield, minimal side reactions
In-situ chlorination + amidation Sulfonic acid + chlorinating agent + Morpholine Toluene/dichloromethane Reflux 2–4 hours >75% Efficient, reduces steps

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Sulfonamide-Triazine Hybrids ()

Compounds such as 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (26) incorporate a triazine ring instead of a carbonyl-morpholine group. These hybrids exhibit:

  • Higher synthetic yields (e.g., 26 was synthesized via amine reactions and crystallization, though exact yield is unspecified) .
  • Broader biological activity due to the triazine core, which can interact with DNA or enzymes .

Dihydrothiazole-Benzensulfonamides ()

4-[(3-Phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide derivatives feature a dihydrothiazole ring, enabling dual inhibition of hCA (human carbonic anhydrase) and hCOX-2 (cyclooxygenase-2). These compounds show:

  • Improved selectivity for enzyme isoforms due to the planar thiazole ring .
  • Higher synthetic complexity (multi-step routes involving cyclization) compared to the target compound’s straightforward coupling .

Substituent Variations on the Sulfonamide Core

Hydrazone and Pyrazole Derivatives ()

  • 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15): Contains a hydrazone linker and 4-chlorophenyl group. Higher yield (95%) and melting point (226–227°C) than the target compound . The hydrazone group may confer chelation properties for metal-binding applications .
  • 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18): Features a pyrazole ring, synthesized via reflux with 2,4-pentanedione. Lower yield (49%) but distinct NMR profiles (e.g., CH₃ groups at 10.91 ppm in ¹³C NMR) .

Comparison : The target compound’s morpholine-carbonyl group offers better solubility than the hydrophobic pyrazole or chlorophenyl substituents .

Halogenated and Fluorinated Analogues

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide ()

  • Contains a dibromopyridazinone group, increasing molecular weight (409.054 g/mol) and lipophilicity.
  • Low solubility (<1 mg/ml) due to bromine atoms, contrasting with the target compound’s morpholine-enhanced solubility .

Trifluoromethyl Derivatives ()

  • N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide (PR16) :
    • Fluorine atoms enhance metabolic stability and membrane permeability.
    • Higher molecular weight (372.3 g/mol ) and purity (100% by UPLC-MS) compared to the target compound .

Biological Activity

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring attached to a sulfonamide group, which is known for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C11H14N2O3S
Molecular Weight 258.31 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO and DMF

The biological activity of sulfonamides often revolves around their ability to inhibit specific enzymes or pathways. For instance, this compound has demonstrated inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a crucial role in purinergic signaling.

Research has shown that this compound exhibits an IC50 value of 2.88 ± 0.13 mM against h-NTPDase1, indicating its potential as a selective inhibitor in various physiological processes such as inflammation and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. These compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

A comparative analysis of minimum inhibitory concentrations (MICs) revealed that derivatives with specific substitutions on the sulfonamide moiety exhibit enhanced activity against resistant strains . The compound's ability to prevent biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Potential

The anticancer activity of this compound has been investigated through various studies focusing on its effect on cancer cell lines. It has been shown to inhibit carbonic anhydrase isoforms associated with tumor growth. For example, one study reported that certain derivatives exhibited Ki values ranging from 3.0 nM to 43 nM against different isoforms, indicating potent inhibition .

Case Study: Inhibition of Carbonic Anhydrases

A series of experiments evaluated the inhibition of human carbonic anhydrases (hCAs) by various sulfonamide derivatives:

CompoundhCA IsoformKi Value (nM)
Compound AhCA I3.0
Compound BhCA II4.4
Compound ChCA IX43

These findings suggest that modifications to the sulfonamide structure can significantly enhance anticancer activity.

Q & A

Q. What are the key synthetic routes for 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide, and how can purity be verified?

The synthesis typically involves coupling benzenesulfonyl chloride derivatives with morpholine-containing reagents via amide bond formation. For example, intermediates like 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride (CAS 465514-13-0) can serve as precursors . Purity verification employs analytical techniques such as ¹H/¹³C NMR (to confirm structural integrity), HPLC (for quantitative purity assessment), and mass spectrometry (to validate molecular weight) .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

The morpholine ring enhances water solubility due to its polar oxygen and nitrogen atoms, improving bioavailability in biological assays. Additionally, the carbonyl group in the morpholine-4-carbonyl substituent may contribute to hydrogen-bonding interactions with target enzymes, influencing binding affinity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • X-ray crystallography for resolving 3D structure and intermolecular interactions.
  • High-resolution mass spectrometry (HRMS) for precise molecular weight determination.
  • FT-IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of this compound against carbonic anhydrase (CA) isoforms?

Structure-activity relationship (SAR) studies suggest modifying the benzene ring substituents (e.g., introducing electron-withdrawing groups) or altering the morpholine conformation to enhance binding to CA’s zinc-active site. Computational docking (e.g., AutoDock Vina) can predict interactions with residues like Thr199 and His94 .

Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?

  • Standardize assay conditions : Use consistent enzyme sources (e.g., recombinant human CA II vs. bacterial isoforms) and buffer systems.
  • Co-crystallization studies : Resolve binding modes to identify critical interactions (e.g., sulfonamide-Zn²⁺ coordination).
  • Kinetic analysis : Compare inhibition constants (Kᵢ) under varied pH and temperature conditions .

Q. Can this compound exhibit dual inhibition of carbonic anhydrase and cyclooxygenase (COX-2), and how is this evaluated?

Derivatives with dihydrothiazole or biphenyl substituents have shown dual inhibition. Evaluate via:

  • Enzyme inhibition assays : Measure IC₅₀ values for both CA and COX-2.
  • Molecular dynamics simulations : Assess binding stability in dual active sites.
  • In vivo models : Test anti-inflammatory activity in rodent models of edema .

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Salt formation : Convert the sulfonamide to a sodium or hydrochloride salt.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Q. How does the sulfonamide group contribute to target interactions in enzyme inhibition?

The sulfonamide’s S=O groups act as hydrogen-bond acceptors with active-site residues (e.g., CA’s Thr199), while the NH₂ group coordinates with Zn²⁺ in metalloenzymes. Mutagenesis studies confirm these interactions are critical for inhibitory activity .

Q. What stability studies are recommended for this compound under physiological conditions?

Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via:

  • LC-MS/MS : Identify breakdown products (e.g., morpholine ring opening).
  • Circular dichroism (CD) : Track conformational changes over time .

Q. How can derivatives be designed for selective targeting of TRPM8 channels?

Introduce hydrophobic substituents (e.g., trifluoromethyl groups) to enhance membrane permeability. Use patch-clamp electrophysiology to validate TRPM8 antagonism and fluorescence polarization assays to measure binding affinity .

Methodological Considerations

  • Contradiction Analysis : When conflicting activity data arise, cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
  • Data Reproducibility : Document synthetic batches rigorously (e.g., reaction temperature, catalyst loading) to minimize variability .

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